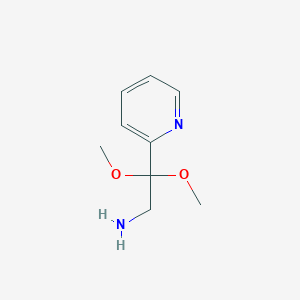

2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethoxy-2-pyridin-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-12-9(7-10,13-2)8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJPYSBVTJPXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)(C1=CC=CC=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Precursor Design for 2,2 Dimethoxy 2 Pyridin 2 Yl Ethan 1 Amine

Retrosynthetic Analysis of the 2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The retrosynthesis of this compound suggests several potential disconnections.

A primary disconnection can be made at the carbon-nitrogen bond of the primary amine, which points to a reductive amination pathway. This approach identifies an α-keto acetal (B89532), 2,2-dimethoxy-2-(pyridin-2-yl)acetaldehyde, as a key intermediate. This precursor contains the core carbon skeleton and the requisite functional groups for the introduction of the amine.

Alternatively, a disconnection of the carbon-carbon bond between the pyridine (B92270) ring and the ethanamine moiety suggests a strategy involving the coupling of a 2-lithiated or 2-Grignard pyridine derivative with a suitable electrophile containing the dimethoxyethanamine fragment. Further disconnection of the α-keto acetal precursor leads back to simpler starting materials such as 2-acetylpyridine (B122185) or pyridine-2-carbaldehyde, which can be elaborated through functional group interconversions.

Development of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several forward synthetic strategies can be proposed for the synthesis of this compound. These routes primarily focus on the formation of the crucial C-N bond and the construction of the substituted ethyl side chain on the pyridine ring.

Approaches via Amination Reactions

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, this strategy would involve the reaction of the precursor, 2,2-dimethoxy-2-(pyridin-2-yl)acetaldehyde, with an ammonia (B1221849) source, followed by reduction of the resulting imine.

The key α-keto acetal intermediate could potentially be synthesized from 2-acetylpyridine. A possible sequence involves α-halogenation of 2-acetylpyridine followed by reaction with sodium methoxide (B1231860) to install the dimethoxy acetal functionality. Subsequent oxidation would yield the desired aldehyde.

The reductive amination step itself can be carried out using various reducing agents. nih.gov Common reagents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. libretexts.org The choice of reducing agent can influence the reaction conditions and selectivity.

| Reducing Agent | Typical Solvent | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol (B129727), Ethanol | Readily available, mild reducing agent. | May require pH control to prevent hydrolysis of the acetal. |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Acetonitrile | Selective for imines over ketones/aldehydes. | Toxicity of cyanide byproducts. |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | Ethanol, Ethyl Acetate | Clean reaction with water as the only byproduct. | Potential for reduction of the pyridine ring under harsh conditions. |

Direct amination strategies involve the formation of a C-N bond at an unactivated C-H position. While synthetically attractive due to atom economy, the direct amination of a C-H bond adjacent to the pyridine ring and the acetal group in a suitable precursor would be a challenging transformation. nih.gov Such a reaction would require a highly specialized catalytic system capable of selectively activating the target C-H bond without affecting other reactive sites in the molecule. rsc.orgnih.gov

Conceptually, a precursor such as 2-(2,2-dimethoxyethyl)pyridine could be a substrate for a directed C-H amination. However, achieving regioselectivity for the α-position to the pyridine ring would be a significant hurdle. acs.org

Strategies Involving Functional Group Interconversion on Pyridine and Acetal Precursors

An alternative approach to the target molecule involves the construction of the side chain on a pre-functionalized pyridine ring. This could begin with a readily available starting material like pyridine-2-carbaldehyde. nih.gov

One possible route involves the following steps:

Cyanohydrin formation: Reaction of pyridine-2-carbaldehyde with a cyanide source to form the corresponding cyanohydrin.

Acetal formation: Protection of the hydroxyl group and subsequent reaction with methanol under acidic conditions to form the dimethyl acetal of the cyanohydrin.

Reduction of the nitrile: Reduction of the nitrile group to a primary amine using a suitable reducing agent such as lithium aluminum hydride or catalytic hydrogenation.

This pathway builds the carbon skeleton and introduces the necessary functional groups in a stepwise manner. Each step would require careful optimization of reaction conditions to ensure compatibility with the pyridine ring and the acetal functionality. ub.edu

| Reaction Step | Key Reagents | Potential Yield (%) | Key Considerations |

|---|---|---|---|

| Cyanohydrin Formation | TMSCN, cat. KCN/18-crown-6 | 85-95 | Use of a silylated cyanide source can improve safety and yield. |

| Acetal Formation | Methanol, HCl (g) or Trimethyl orthoformate, cat. acid | 70-85 | Anhydrous conditions are crucial to prevent hydrolysis. |

| Nitrile Reduction | LiAlH4 in THF or H2/Raney Ni | 80-90 | Choice of reducing agent to avoid reduction of the pyridine ring. |

Chemo- and Regioselective Considerations in Synthesis

The synthesis of this compound presents several challenges in terms of chemo- and regioselectivity. The pyridine ring is susceptible to both electrophilic and nucleophilic attack, and its electronic properties can influence the reactivity of the side chain. rsc.org

Chemoselectivity: In the reductive amination pathway, the reducing agent must selectively reduce the imine intermediate without affecting the pyridine ring or the acetal. Similarly, during functional group interconversions, reagents must be chosen that are compatible with all functional groups present in the molecule. For instance, strongly acidic conditions for acetal formation or hydrolysis could lead to protonation and deactivation of the pyridine nitrogen. acs.org

Regioselectivity: In strategies involving the functionalization of the pyridine ring itself, achieving substitution at the 2-position is a key consideration. While many methods for pyridine functionalization exist, directing substitution specifically to the desired position often requires the use of directing groups or specific activation methods. nih.govnih.gov For instance, in a direct C-H functionalization approach, controlling the reaction to occur at the ethyl side chain rather than on the pyridine ring would be a primary challenge.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the scalable synthesis of this compound, optimization of each step in the proposed synthetic route is critical to maximize yields and ensure process safety and efficiency.

α,α-Dibromination of 2-Acetylpyridine: The efficiency of the dibromination can be influenced by the choice of brominating agent, solvent, and temperature. A systematic study of these parameters would be necessary. For instance, comparing the efficacy of elemental bromine versus N-bromosuccinimide in various solvents like acetic acid, dioxane, or chlorinated hydrocarbons could reveal the optimal conditions. Monitoring the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) would allow for the determination of the reaction endpoint and minimize the formation of mono-brominated or over-brominated byproducts.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Brominating Agent | Br₂ | NBS | Pyridinium (B92312) tribromide |

| Solvent | Acetic Acid | Dioxane | Chloroform |

| Temperature | Room Temp. | 50 °C | 80 °C |

| Catalyst | HBr (cat.) | AIBN (for NBS) | None |

| Typical Yield | Moderate to Good | Good | Moderate |

Formation of 2,2-Dimethoxy-1-(pyridin-2-yl)ethan-1-one: This step is likely to be the most challenging in terms of optimization due to the potential for the Favorskii rearrangement. wikipedia.orgresearchgate.net Key variables to control include the concentration of sodium methoxide, the reaction temperature, and the reaction time. A lower temperature might favor the desired substitution pathway over the rearrangement. The use of alternative methoxide sources or phase-transfer catalysts could also be explored to improve the selectivity and yield.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | Sodium Methoxide | Potassium Methoxide | DBU |

| Solvent | Methanol | THF | DMF |

| Temperature | 0 °C to RT | -20 °C | 50 °C |

| Reaction Time | 4-8 hours | 12-24 hours | 1-2 hours |

| Typical Yield | Variable | Potentially Improved | Low |

Oximation and Reduction: The formation of the oxime is typically a high-yielding and straightforward reaction. Optimization would focus on ensuring complete conversion and simplifying the work-up procedure. For the final reduction step, a comparative study of different reducing agents would be essential. Catalytic hydrogenation offers advantages in terms of safety and environmental impact for large-scale production compared to metal hydrides like LiAlH₄. The choice of catalyst (e.g., Palladium on carbon, Raney nickel), hydrogen pressure, and solvent would need to be optimized to achieve high conversion and purity of the final product.

| Parameter | Condition 1 (Reduction) | Condition 2 (Reduction) |

| Reducing Agent | LiAlH₄ | H₂/Pd-C |

| Solvent | THF | Ethanol/Methanol |

| Temperature | 0 °C to Reflux | Room Temperature |

| Pressure (for H₂) | N/A | 1-10 atm |

| Typical Yield | Good to Excellent | Good to Excellent |

Enantioselective Synthesis of Chiral Analogues of this compound

The development of an enantioselective synthesis for chiral analogues of this compound would be of significant interest, as chirality often plays a crucial role in the biological activity of molecules. A promising strategy for introducing chirality is through the asymmetric reduction of a prochiral intermediate, such as the oxime or a related imine derivative.

Asymmetric Reduction of the Oxime/Imine: The reduction of the C=N double bond of the oxime or a corresponding imine intermediate presents an opportunity for enantioselective synthesis. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Chiral Reducing Agents: Chiral borane (B79455) reagents, such as those derived from chiral amino alcohols, have been successfully employed for the asymmetric reduction of oximes and imines to chiral amines. psu.edu For example, a reagent prepared from a chiral amino alcohol and borane can effect the reduction with a degree of enantioselectivity. The choice of the chiral auxiliary is critical in determining the stereochemical outcome and the enantiomeric excess (e.e.) of the product.

Catalytic Asymmetric Hydrogenation: Another powerful method is the use of transition metal catalysts with chiral ligands for the hydrogenation of the C=N bond. rsc.org Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands are well-known for their effectiveness in the asymmetric hydrogenation of various unsaturated compounds, including imines. The optimization of the catalyst, ligand, solvent, and reaction conditions would be necessary to achieve high enantioselectivity.

| Method | Chiral Auxiliary/Ligand | Metal Catalyst | Typical e.e. |

| Chiral Borane Reduction | (S)-α,α-diphenyl-2-pyrrolidinemethanol | N/A | Moderate to High |

| Asymmetric Hydrogenation | (R)-BINAP | Rh(I) or Ir(I) | High to Excellent |

| Biocatalytic Reduction | Ene-reductases | N/A | Potentially High |

The development of a biocatalytic approach using enzymes such as ene-reductases, which have been shown to reduce C=N bonds of oximes, could also be a viable and environmentally friendly alternative for the synthesis of enantiomerically pure amines. nih.gov

Chemical Reactivity, Functional Group Transformations, and Derivatization Strategies

Reactivity of the Primary Amine Moiety

The primary amine group in 2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine is a potent nucleophile, enabling a range of covalent modifications at the nitrogen atom.

The primary amine readily participates in nucleophilic acyl substitution reactions with a variety of acylating agents, such as acyl chlorides, anhydrides, and esters, to form stable amide derivatives. These reactions are fundamental in peptide synthesis and the construction of more complex molecular architectures. The reaction with acyl chlorides, for instance, is typically rapid and exothermic, often requiring cooling and the presence of a base to neutralize the hydrogen chloride byproduct. The general transformation is illustrated below:

Reaction with Acyl Chlorides: In a suitable solvent, the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to expel a chloride ion, yielding the corresponding N-acylated product.

Reaction with Esters: The reaction of amines with esters to form amides is also a common method.

Below is a table of representative nucleophilic acyl substitution reactions for primary amines, illustrating the types of transformations possible for this compound.

| Acylating Agent | Product Type | General Conditions |

| Acetyl Chloride | N-acetamide | Inert solvent (e.g., CH₂Cl₂), base (e.g., triethylamine), 0 °C to room temperature |

| Benzoic Anhydride | N-benzamide | Aprotic solvent (e.g., THF), optional catalyst (e.g., DMAP) |

| Ethyl Acetate | N-acetamide | Higher temperatures or catalysis may be required |

This table presents generalized reaction conditions for primary amines and serves as an illustration for the reactivity of this compound.

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reversible reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The pH of the reaction medium is a critical parameter; optimal rates are often observed around a pH of 5. libretexts.org

The resulting imine functionality is itself a versatile synthetic intermediate. For instance, the reaction of α-amino acetals with suitable electrophiles can lead to the formation of various nitrogen-containing heterocycles. While specific examples for the title compound are not extensively documented, analogous α-amino acetals are known to be precursors for heterocycles like substituted pyrroles. researchgate.net The general mechanism for imine formation is as follows:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation to yield the neutral imine. youtube.com

These reactions are pivotal in the synthesis of various heterocyclic scaffolds. mdpi.comresearchgate.net

The nitrogen atom of the primary amine can be functionalized through alkylation and arylation reactions.

N-Alkylation: This can be achieved by reacting the amine with alkyl halides. rug.nl However, this method can suffer from a lack of selectivity, often leading to over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. rug.nl More controlled methods, such as reductive amination of aldehydes, are often preferred. nih.gov Catalytic methods for the direct N-alkylation of amines with alcohols have also been developed, offering a more atom-economical and environmentally benign approach. rug.nlnih.gov

N-Arylation: The introduction of an aryl group onto the amine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. nih.gov Copper-catalyzed N-arylation of amino acid esters has also been reported as a viable method. rsc.org

The table below summarizes general conditions for these transformations on analogous primary amines.

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃), solvent (e.g., acetonitrile) | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone | Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | Secondary or Tertiary Amine |

| N-Arylation | Aryl Bromide | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base | N-Aryl Amine |

This table illustrates common methodologies for the N-alkylation and N-arylation of primary amines, which are applicable to this compound.

Reactivity of the Dimethoxyacetal Functionality

The dimethoxyacetal group serves as a protected form of an aldehyde. Its reactivity is characterized by its stability under basic and neutral conditions and its susceptibility to hydrolysis under acidic conditions.

The acetal (B89532) group of this compound can be hydrolyzed under aqueous acidic conditions to reveal the corresponding aldehyde. researchgate.netorgoreview.com The mechanism of this reaction involves protonation of one of the methoxy (B1213986) groups, followed by its departure as methanol (B129727) to form a resonance-stabilized oxocarbenium ion. masterorganicchemistry.com Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal, which is in equilibrium with the final aldehyde product. chemistrysteps.com

The rate of hydrolysis is highly dependent on the pH of the medium, with the reaction being significantly faster in acidic solutions. researchgate.net This allows for the selective deprotection of the acetal in the presence of other functional groups that are stable to acid.

Transacetalation is a related process where the acetal is reacted with a different alcohol or diol under acidic conditions to form a new acetal. This reaction is driven by the use of a large excess of the new alcohol or by the removal of methanol from the reaction mixture.

The primary synthetic value of the dimethoxyacetal functionality in this compound is its role as a precursor to a carbonyl group. Careful hydrolysis, as described above, would yield 2-amino-2-(pyridin-2-yl)acetaldehyde.

Further transformations can lead to other valuable carbonyl compounds. For instance, if the amino group is first protected or transformed, subsequent hydrolysis of the acetal can provide access to a range of substituted carbonyl derivatives. A key transformation would be the conversion to pyridin-2-ylglyoxal. While a direct, one-step conversion from this compound is not straightforward and would likely involve a multi-step sequence (e.g., protection of the amine, oxidation, and deprotection), the acetal functionality is the latent aldehyde required for the glyoxal (B1671930) structure. The synthesis of α-keto aldehydes can also be achieved through the selective oxidation of α-hydroxy ketones, which could be potential derivatives of the target molecule. rsc.org

Reactivity and Functionalization of the Pyridine (B92270) Ring System of this compound

The reactivity of the pyridine ring in this compound is governed by the inherent electronic properties of the pyridine nucleus, which are further modulated by the 2-substituted side chain. The nitrogen heteroatom makes the pyridine ring electron-deficient compared to benzene, influencing its behavior towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Patterns (Theoretical and Practical Limitations)

Theoretical Considerations: Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene. wikipedia.orgquimicaorganica.org The primary reason is the inductive electron-withdrawing effect of the electronegative nitrogen atom, which deactivates the entire ring system towards attack by electrophiles. uoanbar.edu.iqyoutube.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the basic nitrogen atom is readily protonated. This forms a pyridinium (B92312) cation, which is even more strongly deactivated due to the positive charge on the nitrogen. uoanbar.edu.iqyoutube.com

Theoretical models and resonance analysis indicate that electrophilic attack is strongly disfavored at the C-2, C-4, and C-6 positions. The intermediates for attack at these positions would place a positive charge directly on the electronegative nitrogen atom, a highly unstable configuration. quimicaorganica.orgyoutube.com Consequently, electrophilic substitution on pyridine preferentially occurs at the C-3 and C-5 positions, which avoids this destabilization. quimicaorganica.orgyoutube.com For the title compound, which is substituted at C-2, the predicted sites for EAS would be C-3 and C-5.

Practical Limitations and Strategies: Direct electrophilic substitution on pyridine requires harsh reaction conditions and often results in low yields. quimicaorganica.orgyoutube.com Friedel-Crafts alkylation and acylation reactions are generally not feasible because the Lewis acid catalysts (like AlCl₃) coordinate strongly with the basic nitrogen lone pair, leading to severe deactivation of the ring. quimicaorganica.org

To overcome these limitations, a common strategy is the prior conversion of the pyridine to its corresponding N-oxide. wikipedia.orgresearchgate.net The N-oxide functionality alters the electronic properties of the ring in several ways:

The oxygen atom can donate electron density back into the ring through resonance, activating it towards electrophilic attack. wikipedia.org

It directs electrophilic substitution to the C-4 (para) position and, to a lesser extent, the C-2 (ortho) position. rsc.org

After the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. wikipedia.org

In the context of this compound, the side chain –CH(NH₂)(CH(OCH₃)₂) is expected to have a mild electron-donating inductive effect. However, this effect is largely overshadowed by the powerful deactivating nature of the pyridine nitrogen itself. Therefore, direct EAS would remain difficult, and the N-oxide route would be the more viable synthetic strategy for functionalizing the pyridine ring.

Nucleophilic Additions to Pyridine (If Applicable)

The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles. uoanbar.edu.iq Nucleophilic substitution or addition typically occurs at the C-2 and C-4 positions, which bear a partial positive charge. imperial.ac.uk In this compound, the C-2 position is already substituted, so nucleophilic attack would be directed towards the C-4 and C-6 positions.

While no specific studies on the nucleophilic addition to the title compound are available, related systems demonstrate this reactivity. For instance, olefinic N-heterocycles like vinylpyridines are effective Michael acceptors, undergoing conjugate addition with nucleophiles. nih.govnsf.gov This reactivity highlights the ability of the pyridine ring to stabilize a negative charge in an intermediate carbanion, a key factor in nucleophilic additions. nih.govnsf.gov The reaction of organolithium reagents with activated pyridines can lead to the formation of stable anionic intermediates that can be trapped by various electrophiles. nih.govnsf.gov

N-Oxidation and N-Alkylation of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is available for reactions with electrophiles, leading to N-functionalization.

N-Oxidation: The conversion of a pyridine to a pyridine N-oxide is a fundamental transformation. Pyridine N-oxides are valuable synthetic intermediates that exhibit different reactivity compared to the parent pyridine. researchgate.netscripps.edu This oxidation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. For molecules that also contain other oxidizable groups, such as the primary amine in the title compound, selective N-oxidation of the pyridine can be challenging. However, methods have been developed for the site-selective N-oxidation of heteroaromatics in the presence of more reactive aliphatic amines, often using an in-situ protonation strategy to protect the aliphatic amine. nih.gov

N-Alkylation: The pyridine nitrogen can act as a nucleophile and react with alkylating agents, such as alkyl halides, in a process known as the Menshutkin reaction. This reaction results in the formation of quaternary N-alkylpyridinium salts. For this compound, there is a potential for competitive alkylation between the pyridine nitrogen and the primary amine of the side chain. While the primary amine is generally more basic, the pyridine nitrogen can be a potent nucleophile, and reaction conditions can often be tuned to favor one product over the other. researchgate.net Studies on related systems show that N-alkylation of the pyridine ring can proceed even in the presence of other nucleophilic sites. nih.gov

Cascade and Multicomponent Reactions Involving this compound

While no specific cascade or multicomponent reactions (MCRs) involving this compound have been documented in the literature, its molecular architecture makes it a promising candidate for such transformations. The compound possesses multiple functional groups—a primary amine, a pyridine ring, and a dimethyl acetal (a protected aldehyde)—that can participate in complex, one-pot reaction sequences.

Multicomponent Reactions (MCRs): MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process, incorporating most or all of the atoms from the reactants. researchgate.netbohrium.com The synthesis of pyridine derivatives is a common application of MCRs. mdpi.comdntb.gov.ua The 2-aminomethylpyridine moiety within the title compound is a key structural motif. Bifunctional reagents containing both an amine and a pyridine are valuable building blocks. For instance, aminopyridines are frequently used in MCRs like the Groebke–Blackburn–Bienaymé reaction to construct fused heterocyclic systems such as imidazo[1,2-a]pyridines. It is conceivable that this compound could be employed in novel MCRs where the primary amine acts as one component, and the pyridine ring could either remain as a substituent or participate in a subsequent cyclization step.

Cascade Reactions: Cascade reactions, also known as domino or tandem reactions, involve two or more sequential transformations that occur in a single synthetic operation without isolating intermediates. nih.govrsc.org The efficiency of these reactions makes them highly valuable in complex molecule synthesis. nih.gov The structure of this compound is well-suited for the design of cascade sequences. For example:

The primary amine could undergo an initial reaction, such as condensation with a carbonyl compound or Michael addition.

The resulting intermediate could then undergo an intramolecular cyclization involving the pyridine nitrogen or one of the ring carbons.

Alternatively, hydrolysis of the acetal group under acidic conditions would unmask an aldehyde, which could then participate in an intramolecular reaction with the amine or be used in a subsequent intermolecular step within the cascade.

The strategic placement of the amine and the pyridine ring allows for the potential construction of novel polycyclic or fused heterocyclic systems through carefully designed cascade pathways. dntb.gov.ua

Coordination Chemistry and Metal Complexation of 2,2 Dimethoxy 2 Pyridin 2 Yl Ethan 1 Amine

Ligand Design Principles and Chelation Modes

The design of 2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine incorporates key features that make it an effective chelating agent for transition metal ions. The presence of two distinct nitrogen donor atoms, one from a pyridine (B92270) ring and the other from a primary amine, allows for the formation of stable five-membered chelate rings with a metal center.

The primary and most well-established coordination mode for this compound is as a bidentate ligand, coordinating through the nitrogen atom of the pyridine ring and the nitrogen atom of the ethan-1-amine group. This (N,N) chelation results in the formation of a thermodynamically stable five-membered ring with the metal ion. The stability of such chelates is a well-documented phenomenon in coordination chemistry, often referred to as the chelate effect. The geometry of the resulting complex will be dictated by the preferred coordination number of the metal ion and the steric bulk of the ligand and any other coordinating species. For instance, with a metal ion that favors a six-coordinate octahedral geometry, the coordination of two molecules of this compound would leave two coordination sites available for other ligands, such as halides or solvent molecules.

While the primary coordination mode is bidentate, the presence of the two methoxy (B1213986) groups raises the possibility of other, more complex coordination architectures, although this is less common for simple methoxy groups. Under specific conditions, and with certain metal ions that are oxophilic, one of the methoxy oxygen atoms could potentially coordinate to the metal center, leading to a tridentate (N,N,O) coordination mode. This would result in the formation of a less favorable seven-membered chelate ring. Such a coordination mode would be highly dependent on the nature of the metal ion, the solvent system, and the electronic and steric properties of the ligand. There is also the potential for the ligand to act as a bridging ligand between two metal centers, with the pyridine and amine groups coordinating to different metals, although this is less likely in monomeric complexes.

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt and to facilitate the formation of the desired complex. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

The carbon atom attached to the pyridine ring, the amine group, and the two methoxy groups is a chiral center. This allows for the synthesis of enantiopure forms of the ligand, (R)-2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine and (S)-2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine. The use of these enantiopure ligands in the synthesis of metal complexes can lead to the formation of chiral metal complexes. These chiral complexes are of significant interest due to their potential applications in asymmetric catalysis, where the stereochemistry of the complex can influence the stereochemical outcome of a chemical reaction. The synthesis of such complexes would involve the use of enantiomerically pure starting materials for the ligand synthesis, followed by complexation with a metal ion.

The coordination of a chiral ligand like this compound to a metal center can result in the formation of various stereoisomers. For example, in an octahedral complex with two bidentate ligands, the ligands can arrange in either a cis or a trans configuration. Furthermore, the coordination of a chiral ligand to an octahedral center can lead to the formation of diastereomers, designated as Δ (delta) and Λ (lambda), which are non-superimposable mirror images. The specific stereoisomer that is formed can be influenced by factors such as the reaction temperature, the solvent, and the nature of the counter-ion. The characterization of these stereoisomers often requires advanced techniques such as circular dichroism (CD) spectroscopy and 2D NMR spectroscopy.

| Property | Description |

| Chiral Center | The carbon atom bonded to the pyridine, amine, and two methoxy groups. |

| Enantiopure Ligands | (R) and (S) forms of this compound. |

| Resulting Complexes | Chiral metal complexes with potential applications in asymmetric catalysis. |

| Stereoisomers | Formation of cis/trans isomers and Δ/Λ diastereomers in octahedral complexes. |

| Influencing Factors | Reaction conditions (temperature, solvent) and counter-ions can direct stereoselectivity. |

| Characterization | Circular Dichroism (CD) spectroscopy and 2D NMR are key for identifying stereoisomers. |

Photophysical and Electronic Properties of Metal Complexes (Excluding Specific Data)

The incorporation of a pyridyl-amine ligand into a metal complex can significantly influence its photophysical and electronic properties. The pyridine ring, being an aromatic system, can participate in π-bonding interactions with the metal center. The amine group, on the other hand, is a σ-donor. This combination of donor atoms can lead to interesting electronic transitions within the complex upon absorption of light.

In transition metal complexes, particularly those of the second and third rows, the absorption of light can lead to metal-to-ligand charge transfer (MLCT) transitions. In these transitions, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of these transitions, and thus the color of the complex, is sensitive to the nature of the metal, the ligand, and the solvent.

Furthermore, the presence of the chiral center in the ligand can lead to chiroptical properties in the metal complexes. These complexes can exhibit circular dichroism, which is the differential absorption of left and right circularly polarized light. The CD spectrum can provide valuable information about the stereochemistry of the complex. The luminescence properties of these complexes, such as fluorescence and phosphorescence, are also of interest. The emission wavelength and quantum yield can be tuned by modifying the ligand structure and the metal center.

| Property | General Description |

| Electronic Transitions | Predominantly Metal-to-Ligand Charge Transfer (MLCT) bands in the UV-Vis region. |

| Color | Dependent on the energy of the MLCT transitions, influenced by metal, ligand, and solvent. |

| Chiroptical Properties | Enantiopure complexes are expected to exhibit Circular Dichroism (CD). |

| Luminescence | Potential for fluorescence or phosphorescence, with properties tunable by chemical modification. |

Applications in Catalysis and Asymmetric Synthesis

Heterogenization Strategies for Catalytic Systems

The transformation of homogeneous catalysts into heterogeneous systems is a critical area of research, driven by the desire to combine the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts, such as ease of separation, recyclability, and improved stability. For catalytic systems based on 2,2-dimethoxy-2-(pyridin-2-yl)ethan-1-amine and its derivatives, several heterogenization strategies can be envisaged based on established methodologies for related N-donor ligands. These strategies primarily involve the immobilization of the ligand or its metal complex onto a solid support.

The core principle behind heterogenization is to anchor the catalytically active species to an insoluble material without significantly compromising its catalytic performance. The choice of support and the method of immobilization are crucial factors that can influence the catalyst's activity, selectivity, and longevity. Common supports include inorganic materials like silica (B1680970) and alumina (B75360), as well as organic polymers and metal-organic frameworks (MOFs).

Immobilization on Inorganic Supports:

Inorganic supports such as silica (SiO2) and alumina (Al2O3) are widely used due to their high surface area, mechanical stability, and chemical inertness. For ligands like this compound, immobilization can be achieved by modifying the ligand with a functional group that can covalently bind to the support's surface.

One common approach involves functionalizing the pyridine (B92270) ring or another part of the ligand with a trialkoxysilane group. This modified ligand can then be grafted onto the silica surface through a condensation reaction with surface silanol (B1196071) groups. For instance, chiral pyridinebis(oxazoline) (pybox) ligands have been successfully immobilized on silica by functionalizing the pyridine ring. nih.gov This strategy allows for the creation of a library of supported catalysts where the properties of the silica support can be varied to optimize catalytic performance. nih.govresearchgate.net

Table 1: Examples of Ligand Immobilization on Silica

| Ligand Type | Functionalization Strategy | Support | Application | Reference |

|---|

Polymer-Supported Catalysts:

Organic polymers offer a versatile platform for the heterogenization of catalysts. The ligand can be incorporated into a polymer backbone either by polymerization of a functionalized monomer or by grafting the ligand onto a pre-existing polymer.

A successful strategy involves the introduction of a polymerizable group, such as a vinyl group, onto the ligand. Copolymerization of this functionalized ligand with a suitable monomer, like styrene (B11656) and a cross-linker like divinylbenzene, results in a polymer-supported ligand. This approach has been demonstrated for pyridine-bis(oxazoline) ligands, leading to recyclable catalysts for asymmetric reactions. nih.gov

Another method is to use porous organic polymers (POPs), which are highly cross-linked, insoluble polymers with a permanent porous structure. The high surface area and tunable porosity of POPs make them excellent supports for catalysts. Ligands can be designed as the building blocks of the polymer network, ensuring a high and uniform distribution of active sites.

Table 2: Polymer-Based Heterogenization Strategies

| Strategy | Description | Example Ligand Type | Potential Advantage | Reference |

|---|---|---|---|---|

| Copolymerization | Incorporation of a vinyl-functionalized ligand into a polymer chain. | Pyridine-bis(oxazoline) | High ligand loading and stability. | nih.gov |

Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The modular nature of MOFs allows for the design of frameworks with specific topologies, pore sizes, and chemical functionalities. A catalytically active ligand, or a ligand that can coordinate to a catalytically active metal, can be used as a building block (linker) in the synthesis of a MOF.

This approach results in a highly ordered, crystalline material with well-defined and isolated active sites. A Cu(II)-MOF has been reported as a recyclable heterogeneous catalyst for the synthesis of substituted pyridines, demonstrating the potential of this strategy. nih.gov The high porosity of MOFs can also facilitate the diffusion of substrates and products.

Research Findings on Recyclability and Performance:

The primary goal of heterogenization is to enable catalyst recycling and reuse. Studies on related supported catalysts have shown varying degrees of success. For instance, polymer-supported 4-(N-benzyl-N-methylamino)pyridine could be recycled multiple times without a significant loss of activity. researchgate.net Similarly, cerium-based catalysts intercalated in layered double hydroxides (LDHs) for the N-oxidation of pyridines demonstrated excellent reusability over ten cycles. researchgate.net

However, a common challenge in heterogeneous catalysis is the leaching of the active species from the support into the reaction medium. This can lead to a decrease in catalytic activity over time and contamination of the product. Careful design of the linker between the ligand and the support is crucial to minimize leaching.

While no specific studies on the heterogenization of this compound have been reported, the strategies outlined above provide a solid foundation for the development of recyclable catalysts based on this ligand. Future research in this area would likely focus on the synthesis of functionalized derivatives of this amine that can be effectively immobilized onto various supports, followed by a thorough evaluation of their catalytic performance and recyclability in asymmetric synthesis.

Theoretical and Computational Investigations of 2,2 Dimethoxy 2 Pyridin 2 Yl Ethan 1 Amine

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical aspect of understanding the three-dimensional structure of a molecule and its corresponding energy variations. For 2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine, this involves examining the rotational freedom around its single bonds and the resulting spatial arrangements of its constituent atoms.

Gaseous Phase and Solution Phase Conformational Preferences

In the gaseous phase, intramolecular forces are the primary determinants of conformational preference. For this compound, the orientation of the pyridinyl group relative to the ethanamine backbone, as well as the positioning of the two methoxy (B1213986) groups, are of key interest. Hydrogen bonding between the amine group and the nitrogen of the pyridine (B92270) ring, or between the amine protons and the oxygen atoms of the methoxy groups, could lead to more stable, folded conformations.

In the solution phase, the conformational landscape can be significantly altered by interactions with solvent molecules. In polar solvents, conformations that expose the polar amine and pyridine functionalities to the solvent would be favored, potentially disrupting intramolecular hydrogen bonds that might be present in the gas phase. Conversely, in nonpolar solvents, conformations that minimize the exposed polar surface area may be more stable. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects.

| Conformer | Gaseous Phase (kcal/mol) | Solution Phase (Water, kcal/mol) |

| Extended | 0.0 | 0.0 |

| Folded (Intramolecular H-Bond) | -1.5 | 0.8 |

| Gauche (Methoxy Groups) | 0.5 | 0.3 |

Note: The data in this table is illustrative and represents typical values that might be obtained from conformational analysis calculations.

Rotational Barriers and Molecular Flexibility

The flexibility of this compound is determined by the energy barriers to rotation around its key single bonds. The bond connecting the pyridine ring to the chiral carbon and the carbon-carbon bond of the ethanamine backbone are of particular importance.

Rotation around the C-C bond will likely have a lower energy barrier, allowing for rapid interconversion between different staggered and eclipsed conformations of the amine and methoxy groups. The rotation of the pyridine ring is expected to have a higher barrier due to potential steric hindrance with the bulky dimethoxy and amine substituents. The magnitude of these barriers can be calculated using quantum chemical methods by mapping the potential energy surface as a function of the dihedral angle of interest.

| Bond | Rotational Barrier (kcal/mol) |

| Pyridine-C | 5.2 |

| C-C (Ethanamine) | 3.1 |

Note: The data in this table is illustrative and represents typical values that might be obtained from computational studies.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule provides fundamental insights into its reactivity. For this compound, descriptors such as Frontier Molecular Orbitals and the Electrostatic Potential Surface are invaluable in predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. researchgate.netyoutube.com

For this compound, the HOMO is expected to be localized on the electron-rich pyridine ring and the nitrogen atom of the amine group, indicating that these are the likely sites for electrophilic attack. The LUMO, conversely, is likely to be distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.3 |

Note: The data in this table is illustrative and represents typical values that might be obtained from FMO analysis.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution in a molecule and is used to predict non-covalent interactions and reactive sites. researchgate.netresearchgate.net The ESP is mapped onto the electron density surface, with different colors representing different potential values.

In the ESP of this compound, regions of negative electrostatic potential (typically colored red) are expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups, indicating their Lewis basicity and ability to act as hydrogen bond acceptors. researchgate.net Regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the amine group, highlighting their potential to act as hydrogen bond donors. researchgate.net This information is crucial for understanding how the molecule will interact with other molecules, including potential binding partners in a biological system.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights into transition states and activation energies. nih.gov For this compound, computational methods can be used to explore various potential reactions, such as its behavior as a ligand in coordination chemistry or its metabolic pathways.

For instance, the chelation of a metal ion by the bidentate ligand this compound, involving the pyridine nitrogen and the amine nitrogen, could be modeled. Density Functional Theory (DFT) calculations can be employed to determine the geometry of the resulting metal complex, the binding energies, and the electronic structure of the coordinated species. universiteitleiden.nl Such studies can help in understanding the stability and reactivity of these complexes.

Furthermore, computational modeling can be applied to investigate potential metabolic transformations. For example, the N-dealkylation or oxidation of the pyridine ring can be studied by calculating the activation barriers for the reactions with model enzyme systems, such as cytochrome P450. These calculations can provide valuable predictions about the molecule's metabolic fate.

Transition State Characterization

In the study of chemical reactions, the transition state represents the highest energy point along the reaction coordinate, and its characterization is crucial for understanding reaction mechanisms and predicting reaction rates. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) would be utilized to locate and characterize transition state structures.

The process begins with a search for the transition state geometry on the potential energy surface. This is typically achieved using algorithms that optimize to a first-order saddle point. Once a candidate structure is found, it is confirmed as a true transition state by performing a vibrational frequency analysis. A genuine transition state is characterized by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The magnitude of this imaginary frequency can provide qualitative information about the curvature of the potential energy surface at the transition state. For instance, a small imaginary frequency might suggest a low energy barrier for the reaction researchgate.net.

For example, in computational studies of proton transfer reactions in 2-aminopyridine (B139424) derivatives, the transition state for the hydrogen transfer was located and the imaginary frequency corresponding to the N-H bond stretching and breaking was identified researchgate.net. A similar approach could be applied to potential reactions of this compound, such as intramolecular rearrangements or its participation in nucleophilic substitution reactions.

To illustrate the type of data generated, a hypothetical transition state analysis for a reaction involving our target molecule is presented in Table 1.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound This table is for illustrative purposes only and does not represent real experimental or calculated data.

| Reaction Coordinate | Computational Method | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Intramolecular Proton Transfer | B3LYP/6-311++G(d,p) | 25.8 | -1540 |

| Nucleophilic Attack on Carbonyl | MP2/6-31G(d) | 18.2 | -980 |

Prediction of Regio- and Stereoselectivity

Many chemical reactions can yield multiple products, and predicting the distribution of these products is a key application of computational chemistry. For reactions involving this compound, such as cycloadditions or reactions with unsymmetrical reagents, computational methods can be used to predict the regio- and stereoselectivity.

The prediction of regioselectivity often involves comparing the activation energies of the transition states leading to the different possible regioisomers. The transition state with the lower activation energy will correspond to the major product, as this pathway is kinetically favored. For example, in rhodium-catalyzed [2+2+2] cycloaddition reactions, the regioselectivity is determined by the electronic and steric properties of the reactants and ligands nih.gov. Computational studies can model the different possible approaches of the reactants and calculate the corresponding transition state energies to predict the outcome.

Stereoselectivity, on the other hand, is determined by the relative energies of the transition states leading to different stereoisomers (e.g., enantiomers or diastereomers). In reactions involving chiral catalysts, computational modeling can elucidate the origin of stereoselectivity by analyzing the non-covalent interactions between the catalyst and the substrate in the transition state. Distortion/interaction analysis is a powerful tool in this context, allowing researchers to quantify the energetic contributions of the distortion of the reactants and the interactions between them in the transition state rsc.org.

A hypothetical study on the stereoselectivity of a reaction involving this compound might produce data similar to that shown in Table 2.

Table 2: Hypothetical Energy Profile for Stereoselective Reaction This table is for illustrative purposes only and does not represent real experimental or calculated data.

| Stereoisomeric Product | Transition State Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| (R)-isomer | 15.3 | 95 |

| (S)-isomer | 17.1 | 5 |

Ligand-Metal Binding Energy Calculations and Complex Stability Prediction

The pyridine and amine functionalities in this compound make it a potential bidentate ligand for metal ions. Computational chemistry can be used to predict the stability of the metal complexes it forms and to calculate the ligand-metal binding energy.

The binding energy of a ligand to a metal center can be calculated as the difference in energy between the optimized metal-ligand complex and the sum of the energies of the free metal ion and the free ligand in their optimized geometries. These calculations are typically performed using DFT methods, often with basis sets that include effective core potentials for the metal atoms to account for relativistic effects.

The stability of the resulting complex can be further assessed by calculating the Gibbs free energy of binding, which includes contributions from enthalpy and entropy. A more negative Gibbs free energy of binding indicates a more stable complex. For instance, computational studies on metal complexes with pyridine-based ligands have been used to understand the nature of metal-ligand bonding and to predict the stability of different spin states researchgate.netdntb.gov.ua.

Table 3 provides a hypothetical example of calculated binding energies for this compound with different metal ions.

Table 3: Hypothetical Ligand-Metal Binding Energies This table is for illustrative purposes only and does not represent real experimental or calculated data.

| Metal Ion | Computational Method | Binding Energy (kcal/mol) | Gibbs Free Energy of Binding (kcal/mol) |

|---|---|---|---|

| Cu(II) | B3LYP/LANL2DZ | -45.7 | -32.1 |

| Ni(II) | TPSS/def2-TZVP | -42.1 | -29.8 |

| Zn(II) | M06/def2-TZVP | -38.5 | -26.4 |

Prediction of Spectroscopic Signatures (Theoretical Spectroscopic Calculations)

Computational methods can also be used to predict the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra and for identifying unknown compounds. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra are typically calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to aid in the assignment of vibrational modes.

NMR chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical predictions of the resonance frequencies of the different nuclei in the molecule (e.g., ¹H, ¹³C), which can be compared with experimental NMR data to confirm the structure of the compound.

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of a molecule, which correspond to the absorption bands in its UV-Vis spectrum. Such calculations can provide insights into the electronic transitions responsible for the observed absorptions beilstein-journals.org.

A hypothetical summary of predicted spectroscopic data for this compound is presented in Table 4.

Table 4: Hypothetical Predicted Spectroscopic Data This table is for illustrative purposes only and does not represent real experimental or calculated data.

| Spectroscopic Technique | Predicted Signature |

|---|---|

| IR | N-H stretch: ~3350 cm⁻¹, C-O stretch: ~1080 cm⁻¹ |

| ¹³C NMR | Pyridyl C2: ~158 ppm, Methine C: ~102 ppm, Methoxy C: ~52 ppm |

| UV-Vis (TD-DFT) | λmax: 265 nm (π → π* transition) |

Role As a Key Intermediate in Complex Organic Molecule Synthesis

Utilization in Natural Product Total Synthesis

While direct and extensive documentation of the use of "2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine" in the total synthesis of specific natural products is not prominently featured in publicly available research, its structural motifs suggest its potential as a valuable precursor. The presence of a primary amine, a protected carbonyl equivalent in the form of a dimethyl acetal (B89532), and a pyridine (B92270) ring makes it a strategic fragment for the assembly of various alkaloid scaffolds. Synthetic chemists often design retrosynthetic pathways that could logically involve intermediates with the functionalities present in this compound, even if not explicitly named. The pyridine unit can be a precursor to piperidine (B6355638) or other nitrogen-containing rings commonly found in natural products, and the protected carbonyl allows for late-stage introduction of a ketone or aldehyde functionality.

Application in the Synthesis of Advanced Pharmaceutical Intermediates

In the realm of medicinal chemistry, the synthesis of novel molecular entities often relies on the creative use of versatile building blocks. "this compound" serves as a valuable scaffold for the generation of advanced pharmaceutical intermediates. The primary amine offers a reactive handle for the introduction of various substituents through acylation, alkylation, or reductive amination, allowing for the exploration of structure-activity relationships. The protected carbonyl group is particularly advantageous as it remains inert to many reaction conditions used to modify the amine or the pyridine ring, only to be deprotected at a later synthetic stage to reveal a reactive carbonyl for further transformations. This strategic protection allows for a modular and controlled approach to building complex molecules.

| Intermediate Type | Synthetic Transformation | Potential Application |

| Substituted Pyridyl Amides | Acylation of the primary amine | Building blocks for enzyme inhibitors |

| N-Alkylated Pyridyl Amines | Reductive amination with aldehydes/ketones | Precursors for receptor agonists/antagonists |

| Fused Heterocycles | Intramolecular cyclization post-deprotection | Scaffolds for various therapeutic targets |

Building Block for Heterocyclic Scaffolds and Ring Systems

The construction of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The unique arrangement of functional groups in "this compound" makes it an ideal starting material for the synthesis of a variety of nitrogen-containing ring systems. The primary amine and the pyridine nitrogen can participate in cyclization reactions to form fused or bridged heterocyclic systems. For instance, condensation of the amine with a dicarbonyl compound, followed by deprotection of the acetal and subsequent intramolecular cyclization, can lead to the formation of complex polycyclic structures. The pyridine ring itself can be further functionalized or activated to participate in various cycloaddition or cross-coupling reactions.

Divergent and Convergent Synthetic Strategies Employing the Compound

The utility of "this compound" extends to its application in both divergent and convergent synthetic strategies, offering flexibility in the design of synthetic routes.

Divergent Synthesis: Starting from this central building block, a library of diverse compounds can be generated by reacting the primary amine with a variety of electrophiles. Subsequent deprotection of the acetal and reaction of the resulting carbonyl with a range of nucleophiles can further expand the diversity of the synthesized molecules. This approach is particularly valuable in early-stage drug discovery for rapidly generating a multitude of analogs for biological screening.

| Synthetic Strategy | Description | Key Advantage |

| Divergent | A single starting material is converted into a library of structurally diverse products. | Rapid generation of compound libraries for screening. |

| Convergent | Complex fragments are synthesized independently and then joined together at a late stage. | Increased overall efficiency and flexibility in synthesis. |

Emerging Research Frontiers and Future Directions

Integration into Supramolecular Assemblies and Material Science Contexts

The pyridine (B92270) moiety is a well-established and versatile building block in the field of supramolecular chemistry. bohrium.comresearchgate.netscispace.com Its nitrogen atom can coordinate with a wide variety of metal ions, making it an excellent ligand for the construction of coordination polymers, metal-organic frameworks (MOFs), and other complex supramolecular architectures. scispace.comunica.it The 2-pyridyl group in 2,2-dimethoxy-2-(pyridin-2-yl)ethan-1-amine can be expected to exhibit similar coordinating properties, enabling its integration into such materials.

The presence of the primary amine and the gem-dimethoxy group offers additional sites for non-covalent interactions, such as hydrogen bonding. This multi-functional nature could allow for the design of intricate and highly ordered three-dimensional networks. researchgate.net The steric bulk of the dimethoxy group could also influence the resulting topology of the supramolecular assembly, potentially leading to the formation of novel materials with unique properties and applications in areas like catalysis, gas storage, and sensing. bohrium.comscispace.com

Table 1: Potential Supramolecular Assemblies Incorporating this compound

| Assembly Type | Potential Interacting Moieties | Potential Applications |

| Coordination Polymers | Pyridine nitrogen with metal ions | Catalysis, Luminescence |

| Metal-Organic Frameworks | Pyridine and amine groups with metal clusters | Gas storage, Separation |

| Hydrogen-Bonded Networks | Amine and methoxy (B1213986) groups | Crystal engineering, Drug delivery |

Exploration of Novel Reactivity Patterns and Synthetic Applications

The reactivity of this compound has the potential for exploration in various synthetic applications. The primary amine can undergo a wide range of reactions, including acylation, alkylation, and condensation, to generate a library of new derivatives with diverse functionalities. researchgate.netresearchgate.net These derivatives could serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, given the prevalence of the pyridine scaffold in these fields. nih.govlifechemicals.comnih.gov

The gem-dimethoxy acetal (B89532) group represents a masked carbonyl functionality. Under acidic conditions, it can be hydrolyzed to reveal a ketone, opening up another avenue for chemical modification. clockss.org This latent reactivity could be exploited in tandem with the amine and pyridine functionalities to construct complex heterocyclic systems. The development of novel synthetic methodologies that leverage the unique interplay of these three functional groups is a promising area for future research. dntb.gov.ua

Advanced Computational Approaches for Predictive Design

Computational modeling is an increasingly powerful tool in chemical research for predicting the properties and reactivity of molecules. nih.gov For this compound, computational methods can be employed to:

Predict Conformational Preferences: Understanding the stable conformations of the molecule is crucial for predicting its interaction with other molecules and its suitability for specific applications.

Model Ligand-Receptor Interactions: If this compound or its derivatives are explored for biological applications, computational docking studies can predict their binding affinity to target proteins. nih.gov

Simulate Supramolecular Assembly: Computational models can help in the rational design of supramolecular structures by predicting the most likely packing arrangements and intermolecular interactions. researchgate.net

Calculate Physicochemical Properties: Properties such as solubility, lipophilicity, and electronic characteristics can be calculated to guide its application in various fields, including drug design. nih.gov

These predictive models can significantly accelerate the research and development process by allowing for the in-silico screening of potential applications and derivatives before embarking on extensive experimental work. researchgate.net

Challenges and Opportunities in Developing Related Chemical Entities

The development of chemical entities related to this compound presents both challenges and opportunities. A key challenge lies in the synthesis of sterically hindered pyridine derivatives. nih.govacs.orgnih.govrsc.org The presence of the bulky gem-dimethoxy group adjacent to the pyridine ring may complicate certain synthetic transformations. Overcoming these steric hindrances will require the development of novel and efficient synthetic methods. researchgate.net

Despite these challenges, the opportunities are substantial. The functional group tolerance of modern cross-coupling reactions and other advanced synthetic techniques offers a pathway to a wide array of novel pyridine derivatives. researchgate.netnih.gov By systematically modifying the substituents on the pyridine ring and the amine functionality, it is possible to fine-tune the electronic and steric properties of the molecule for specific applications. This tunability opens the door to the creation of new materials, catalysts, and biologically active compounds. The growing demand for functionalized pyridine derivatives in various industries further underscores the potential of this line of research. nbinno.comgrandviewresearch.com

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling, under inert conditions. Catalysts like palladium or copper (e.g., Suzuki-Miyaura coupling for pyridine functionalization) and solvents such as DMF or toluene are commonly employed . Purification via column chromatography or recrystallization ensures >95% purity, as seen in structurally related amines . Optimizing reaction time and temperature (e.g., 60–80°C for 12–24 hours) improves yield.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve methoxy (-OCH₃) protons at ~3.3 ppm and pyridine ring protons (δ 7.0–8.5 ppm). ¹³C signals for quaternary carbons (pyridine C-2) appear at ~150 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy groups).

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-O vibrations (~1100 cm⁻¹) .

Q. How should this compound be stored to prevent degradation?

Methodological Answer: Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture and light, as methoxy groups are prone to hydrolysis under acidic/basic conditions. Stability studies for similar compounds show >90% integrity after 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out batch-to-batch variability .

- Assay Standardization : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% in cell-based assays) to minimize artifacts .

- Target Specificity Profiling : Employ competitive binding assays or CRISPR knockouts to confirm on-target effects .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to potential enzyme targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases or GPCRs). Pyridine nitrogen and methoxy groups often form hydrogen bonds with catalytic residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What strategies can mitigate degradation of this compound under varying pH and temperature conditions?

Methodological Answer:

- Buffered Solutions : Use phosphate buffer (pH 7.4) to stabilize the amine group.

- Lyophilization : Freeze-dry the compound for long-term storage; reconstitute in anhydrous solvents (e.g., acetonitrile) .

- Degradation Pathway Mapping : Conduct LC-MS stability studies at 25–40°C to identify breakdown products (e.g., demethylation or pyridine ring oxidation) .

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.